N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine
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Overview
Description
N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine typically involves multi-step organic reactions. Common starting materials might include 4-tert-butylphenylamine, isoquinoline, and phthalic anhydride. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine: shares structural similarities with other phthalazine derivatives.
4-tert-butylphenylamine: and derivatives are also closely related.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
878288-55-2 |
---|---|
Molecular Formula |
C27H24N4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-4-isoquinolin-5-ylphthalazin-1-amine |
InChI |
InChI=1S/C27H24N4/c1-27(2,3)19-11-13-20(14-12-19)29-26-24-9-5-4-8-23(24)25(30-31-26)22-10-6-7-18-17-28-16-15-21(18)22/h4-17H,1-3H3,(H,29,31) |
InChI Key |
GWBUFFQITCTUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CC5=C4C=CN=C5 |
Origin of Product |
United States |
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